molecular formula C13H18N2O3 B1378803 2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol CAS No. 1461707-42-5

2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Cat. No.: B1378803
CAS No.: 1461707-42-5
M. Wt: 250.29 g/mol
InChI Key: NKGVPUQGPQZUBB-UHFFFAOYSA-N
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Description

2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol (CAS 1461707-42-5) is a nitrogen-containing heterocyclic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.29. This chemical features a tetrahydroisoquinoline scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities . The tetrahydroisoquinoline core is present in numerous compounds with significant pharmacological interest. Research into similar 1,2,3,4-tetrahydroisoquinoline derivatives has shown their potential as orexin receptor antagonists, which are relevant for the study of sleep disorders and obesity . Furthermore, certain endogenous tetrahydroisoquinolines, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated notable neuroprotective properties in preclinical studies. These properties are attributed to complex mechanisms that may include monoamine oxidase (MAO) inhibition, free radical scavenging, and antagonism of the glutamatergic system . Some synthetic tetrahydroisoquinoline derivatives are also being investigated as potent and selective κ opioid receptor (KOR) antagonists, highlighting their potential in researching central nervous system (CNS) disorders, addiction, and depression . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-1-(5-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-13(2,16)9-14-7-6-11-10(8-14)4-3-5-12(11)15(17)18/h3-5,16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGVPUQGPQZUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCC2=C(C1)C=CC=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol typically involves multi-step organic reactions. One common method starts with the nitration of 1,2,3,4-tetrahydroisoquinoline to introduce the nitro group . This is followed by alkylation with 2-bromo-2-methylpropan-1-ol under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its nitro-tetrahydroisoquinoline-propan-2-ol architecture. Key comparisons with similar molecules include:

Compound Key Substituents Pharmacological/Biochemical Relevance
2-Methyl-1-(phenylthio)propan-2-ol Phenylthio group NMR and MS data confirm structural stability; used as a reference in purity analysis.
(2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)propan-2-ol Indolyloxy and methoxy groups Exhibits α1/α2/β1-adrenoceptor binding, antiarrhythmic, and hypotensive activities.
(2RS)-1-[2-(2-Methoxyethyl)-phenoxy]propan-2-ol Methoxyethyl-phenoxy group Pharmaceutical impurity; highlights metabolic stability challenges in propan-2-ol derivatives.
Praziquantel-related tetrahydroisoquinolinone Tetrahydroisoquinolinone core Demonstrates the importance of the tetrahydroisoquinoline scaffold in antiparasitic drug design.

Key Observations :

  • Electron-Withdrawing vs.
  • Backbone Flexibility: The propan-2-ol moiety (common across all compounds) provides a hydroxyl group for hydrogen bonding, critical for interactions with biological targets like adrenoceptors .
Spectroscopic and Analytical Data
Parameter 2-Methyl-1-(phenylthio)propan-2-ol Typical Features in Target Compound (Inferred)
1H NMR δ 1.30 (s, 6H, CH3), δ 3.50 (s, 2H, SCH2) Expected signals: CH3 (δ 1.2–1.5), tetrahydroisoquinoline protons (δ 2.5–4.0).
13C NMR δ 70.1 (C-OH), δ 35.2 (CH3) Predicted: C-NO2 (δ 140–150), C-OH (δ 65–75).
MS (HRMS) m/z 198.0743 (M+H)+ Theoretical molecular weight: ~292 g/mol (C13H18N2O3).

The nitro group in the target compound would likely introduce distinct UV-Vis absorption bands (λmax ~270–300 nm) and IR stretches (νNO2 ~1520–1350 cm⁻¹), absent in sulfur- or oxygen-linked analogues .

Pharmacological and Biochemical Profiles
  • Adrenoceptor Binding: Indolyloxy-propan-2-ol derivatives show moderate α1/β1-adrenoceptor affinity (Ki ~10–100 nM), suggesting the target compound’s nitro group might enhance selectivity for nitrergic pathways or nitric oxide synthase interactions .
  • Metabolic Stability: Impurities like (2RS)-1-[4-(2-hydroxyethyl)-phenoxy]propan-2-ol indicate susceptibility to oxidative metabolism in propan-2-ol derivatives, but the nitro group could alter this profile by introducing alternative degradation pathways.

Biological Activity

2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol is a compound that has garnered attention for its potential biological activities. With a molecular formula of C13H18N2O3 and a molar mass of approximately 250.3 g/mol, this compound is part of the tetrahydroisoquinoline family, which is known for various pharmacological properties.

Understanding the physico-chemical properties of this compound is crucial for evaluating its biological activity:

PropertyValue
Molecular FormulaC13H18N2O3
Molar Mass250.3 g/mol
DensityPredicted: 1 g/cm³
Boiling PointPredicted: 395 °C
pKa14.76

These properties indicate a stable compound with potential for solubility and permeability, which are important factors in drug design and bioavailability.

Neuroprotective Effects

The neuroprotective effects of tetrahydroisoquinoline derivatives have been documented in several studies. For instance, research published in [source] highlights that these compounds may protect neuronal cells from oxidative stress and apoptosis. This activity could be attributed to the ability of the nitro group to modulate redox status within cells.

Analgesic and Anti-inflammatory Properties

Another area of interest is the analgesic and anti-inflammatory properties associated with tetrahydroisoquinoline derivatives. A study by [source] indicated that these compounds could inhibit pro-inflammatory cytokines and reduce pain response in animal models. This suggests that 2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol may exhibit similar properties.

Case Study 1: Antibacterial Efficacy

In a controlled study assessing the antibacterial efficacy of various tetrahydroisoquinoline derivatives, it was found that certain modifications to the isoquinoline structure enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that the introduction of nitro groups could be instrumental in increasing antimicrobial potency.

Case Study 2: Neuroprotection in Models of Stroke

A recent investigation into neuroprotective agents included several tetrahydroisoquinoline derivatives. Results showed that these compounds significantly reduced neuronal death in vitro following exposure to glutamate toxicity. The protective effects were attributed to their ability to inhibit excitotoxicity and oxidative stress.

Q & A

Q. Basic

  • 1H/13C NMR : Critical for assigning protons and carbons. For example, the methyl groups on the propan-2-ol moiety typically resonate at δH 1.2–1.5 ppm, while the tetrahydroisoquinoline protons appear as multiplet signals (δH 2.5–4.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass within 2 ppm error) .
  • HPLC-PDA/MS : Detects impurities (e.g., unreacted starting materials) using pharmaceutical secondary standards (e.g., PHR2963 in ).

Table 2 : Expected NMR Shifts for Key Moieties (from )

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Propan-2-ol methyl1.45 (s)28.5
Tetrahydroisoquinoline2.5–4.0 (m)45–60
Nitro group (Ar-NO2)-145–155

How can the synthetic route be optimized to improve solubility for pharmacological studies?

Q. Advanced

  • Structural Modifications : Introducing hydrophilic groups (e.g., hydroxyl or dimethylamino substituents) on the tetrahydroisoquinoline ring. For example, analogs with 4-(dimethylamino)phenyl groups showed enhanced aqueous solubility .
  • Solvent Screening : Testing polar aprotic solvents (e.g., DMF or acetonitrile) during recrystallization.
  • Salt Formation : Converting the free base to a hydrochloride salt, as demonstrated for dihydrochloride derivatives in impurity analysis (e.g., Imp. M in ).

Table 3 : Solubility of Structural Analogs (from )

CompoundSubstituentSolubility (mg/mL)
12a3,4-Dimethylphenyl0.8
12c4-Dimethylaminophenyl3.2

What are common impurities in the synthesis of this compound, and how are they identified?

Q. Basic

  • Incomplete Alkylation : Residual tetrahydroisoquinoline precursor (detected via HPLC retention time matching, e.g., Imp. E in ).
  • Oxidation Byproducts : Nitro group reduction products (e.g., amine derivatives) identified via HRMS and NMR.
  • Methodology : Use of HPLC with certified reference materials (e.g., Praziquantel-related standards in ) and tandem MS for impurity profiling.

How does the nitro group influence the compound’s reactivity and biological activity?

Q. Advanced

  • Electron-Withdrawing Effects : The nitro group deactivates the tetrahydroisoquinoline ring, reducing susceptibility to electrophilic substitution. This stabilizes the compound during synthesis but may limit metabolic stability in vivo.
  • Biological Activity : Nitro groups in tetrahydroisoquinoline derivatives are associated with orexin receptor antagonism () and potential CNS activity. Computational modeling (e.g., docking studies) can predict binding affinity to receptors like OX1R .

What computational methods are recommended for predicting the compound’s pharmacokinetic properties?

Q. Advanced

  • Molecular Dynamics (MD) Simulations : To assess blood-brain barrier (BBB) permeability, leveraging logP values (e.g., LogP ~1.33 for analogs in ).
  • ADMET Prediction : Tools like SwissADME to estimate absorption, distribution, and toxicity. For example, compounds with PSA <60 Ų (e.g., 53.6 Ų in ) are more likely to exhibit good oral bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
2-Methyl-1-(5-nitro-1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

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